![molecular formula C34H40O6S B12723777 5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one CAS No. 197915-42-7](/img/structure/B12723777.png)
5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(methoxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyranone ring, which is known for its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a carbonyl compound to form a β-hydroxy ketone or aldehyde, which can then be dehydrated to form an α,β-unsaturated carbonyl compound.
Cyclization: The formation of the pyranone ring can be achieved through cyclization reactions, often involving the use of acid or base catalysts.
Thioether Formation:
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing methods such as chromatography and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of 2H-Pyran-2-one are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, compounds with similar structures are investigated for their therapeutic potential. They may act as enzyme inhibitors or interact with specific biological pathways.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarins: These compounds also contain a pyranone ring and exhibit similar chemical reactivity and biological activity.
Flavonoids: Another class of compounds with a similar core structure, known for their antioxidant properties.
Uniqueness
What sets 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(methoxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
197915-42-7 |
|---|---|
Molekularformel |
C34H40O6S |
Molekulargewicht |
576.7 g/mol |
IUPAC-Name |
5-[2-tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-3H-pyran-6-one |
InChI |
InChI=1S/C34H40O6S/c1-23-19-30(28(33(2,3)4)20-25(23)22-38-5)41-31-29(36)21-34(40-32(31)37,16-15-24-9-7-6-8-10-24)26-11-13-27(14-12-26)39-18-17-35/h6-14,19-20,35-36H,15-18,21-22H2,1-5H3 |
InChI-Schlüssel |
NYWIXYIXAFDSBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1COC)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=C(C=C4)OCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



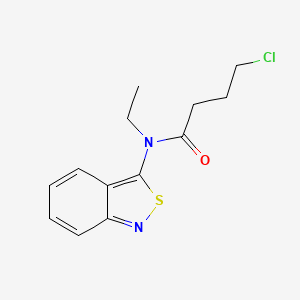
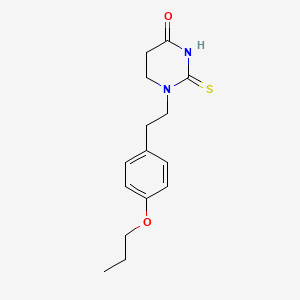

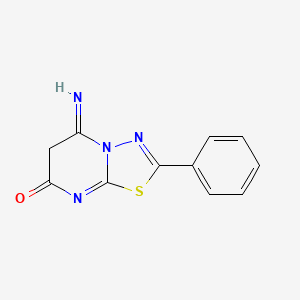
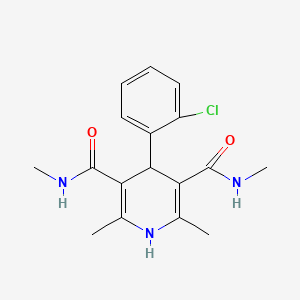

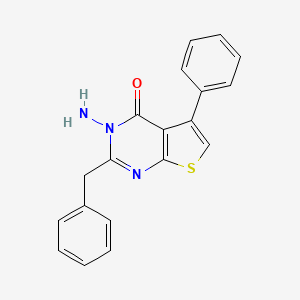
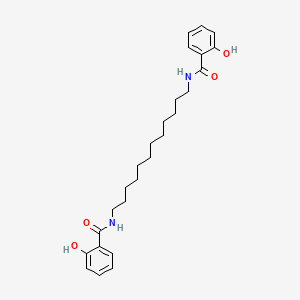
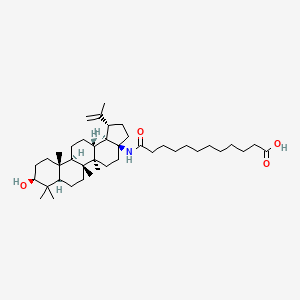
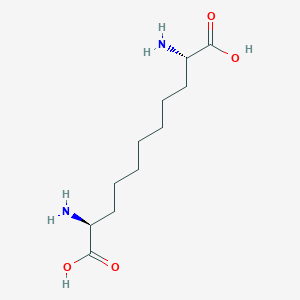

![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)

